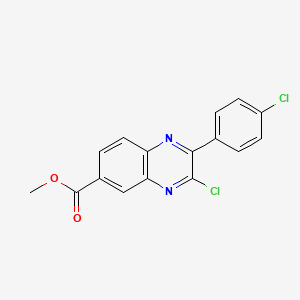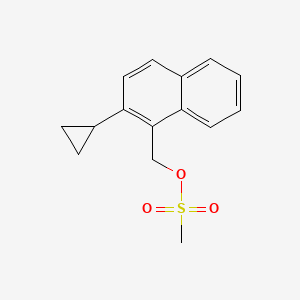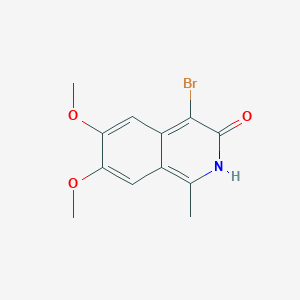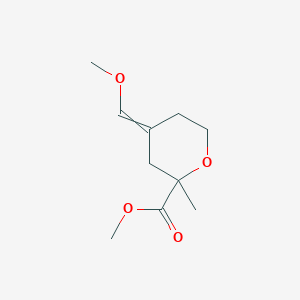![molecular formula C14H21N3O2S B13866607 tert-butyl N-[4-(ethylcarbamothioylamino)phenyl]carbamate](/img/structure/B13866607.png)
tert-butyl N-[4-(ethylcarbamothioylamino)phenyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[4-(ethylcarbamothioylamino)phenyl]carbamate: is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(ethylcarbamothioylamino)phenyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-(ethylcarbamothioylamino)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions may include specific temperatures, solvents, and reaction times to optimize yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure high efficiency, reproducibility, and safety. Quality control measures are implemented to monitor the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[4-(ethylcarbamothioylamino)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[4-(ethylcarbamothioylamino)phenyl]carbamate is used as a reagent in organic synthesis. It serves as a building block for the synthesis of more complex molecules and can be used in various catalytic reactions.
Biology: It can be used to investigate the mechanisms of action of various enzymes and to develop new inhibitors for therapeutic purposes.
Medicine: In medicine, this compound may be explored for its potential as a drug candidate. Its unique structural features make it a promising candidate for the development of new pharmaceuticals targeting specific diseases.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of tert-butyl N-[4-(ethylcarbamothioylamino)phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. This interaction can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
tert-Butyl N-(4-ethynylphenyl)carbamate: This compound has a similar carbamate structure but with an ethynyl group instead of an ethylcarbamothioyl group.
tert-Butyl N-(4,4-diethoxybutyl)carbamate: Another similar compound with a diethoxybutyl group.
Uniqueness: tert-Butyl N-[4-(ethylcarbamothioylamino)phenyl]carbamate is unique due to its ethylcarbamothioyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H21N3O2S |
|---|---|
Molecular Weight |
295.40 g/mol |
IUPAC Name |
tert-butyl N-[4-(ethylcarbamothioylamino)phenyl]carbamate |
InChI |
InChI=1S/C14H21N3O2S/c1-5-15-12(20)16-10-6-8-11(9-7-10)17-13(18)19-14(2,3)4/h6-9H,5H2,1-4H3,(H,17,18)(H2,15,16,20) |
InChI Key |
PCNDTBWGFGEFDX-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=S)NC1=CC=C(C=C1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


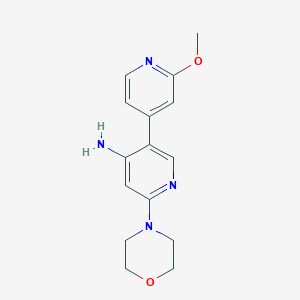
![3-[4-(Aminomethyl)benzyloxy] Thalidomide](/img/structure/B13866528.png)
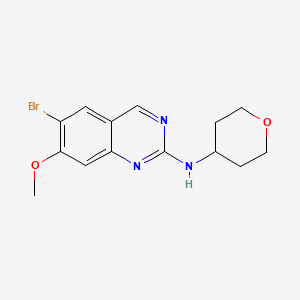


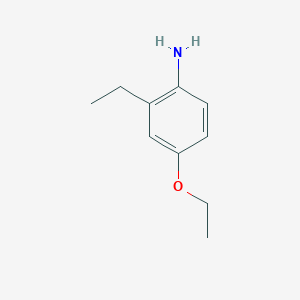
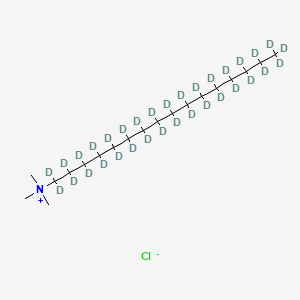

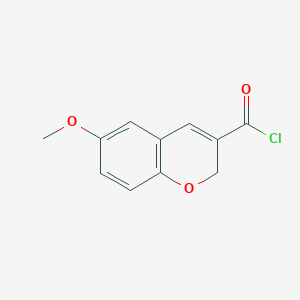
![4-[(1-Cyano-1-methylethyl)amino]-N-methylbenzamide](/img/structure/B13866582.png)
